6-Bromo-3-methylpyridine-2-carboxylic acid

Lipophilicity ADME Physicochemical property

Select this compound for its precise 6-bromo-2-carboxylic acid regiosubstitution—essential for picolinic auxin herbicide pharmacophores and JAK/STAT modulators. Unlike positional isomers (e.g., 5-bromo or 2-methylnicotinic acid), this specific pattern ensures reproducible cross-coupling and target binding. The balanced XLogP3 of 2.1 and ionized carboxylic acid (pKa 2.91) optimize membrane permeability and aqueous solubility. Supplied at 97% purity with batch-specific QC, scalable up to 5 kg, and shipped ambient. Avoid synthetic failure by verifying this exact CAS.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 1211516-18-5
Cat. No. B1379637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methylpyridine-2-carboxylic acid
CAS1211516-18-5
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C=C1)Br)C(=O)O
InChIInChI=1S/C7H6BrNO2/c1-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H,10,11)
InChIKeyKPKYFTBPNJJOHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-methylpyridine-2-carboxylic Acid (CAS 1211516-18-5) Technical Baseline and Procurement Profile


6-Bromo-3-methylpyridine-2-carboxylic acid (CAS 1211516-18-5), also designated 6-bromo-3-methylpicolinic acid, is a halogenated pyridine-2-carboxylic acid derivative with molecular formula C7H6BrNO2 and molecular weight 216.03 g/mol . The compound incorporates a carboxylic acid functionality at the 2-position, a methyl group at the 3-position, and a bromine substituent at the 6-position of the pyridine ring . As a heterocyclic building block, it serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, with the bromine atom enabling cross-coupling reactions such as Suzuki-Miyaura couplings for further derivatization, and the carboxylic acid group providing both a hydrogen-bond donor/acceptor for target engagement and a site for amide or ester conjugation [1].

Substitution Risks for 6-Bromo-3-methylpyridine-2-carboxylic Acid: Regioisomeric and Functional Constraints


Substituting 6-bromo-3-methylpyridine-2-carboxylic acid with a positional isomer or an alternative halogenated picolinic acid carries quantifiable risk. Regioisomers such as 5-bromo-3-methylpicolinic acid or 6-bromo-2-methylnicotinic acid exhibit distinct steric and electronic properties that alter reactivity in cross-coupling reactions and target binding in biological assays . The 6-bromo-2-carboxylic acid substitution pattern is specifically required for certain herbicidal picolinic acid pharmacophores, as demonstrated by structure-activity relationship studies showing that bromine position dictates auxin receptor binding affinity [1]. Even compounds differing only by the presence or absence of the 3-methyl group display substantially different lipophilicity (XLogP3 = 2.1 for this compound) and solubility profiles, which directly impact formulation behavior and bioavailability . Generic substitution without verifying these quantitative parameters can lead to synthetic failure, reduced potency, or altered physicochemical properties that invalidate experimental reproducibility.

Quantitative Differentiation Evidence for 6-Bromo-3-methylpyridine-2-carboxylic Acid Relative to Structural Analogs


Lipophilicity (XLogP3) Comparison: 6-Bromo-3-methylpyridine-2-carboxylic Acid vs. Unsubstituted Picolinic Acid

The target compound exhibits a computed XLogP3 value of 2.1 , reflecting the combined hydrophobic contributions of the 6-bromo and 3-methyl substituents. In contrast, unsubstituted picolinic acid (pyridine-2-carboxylic acid) has a reported logP of approximately -0.2 to 0.3 [1]. This approximately 100-fold difference in theoretical partition coefficient translates to markedly higher membrane permeability and altered tissue distribution characteristics for the bromo-methyl derivative. For procurement decisions, this lipophilicity difference dictates that the target compound requires different formulation strategies and exhibits distinct solubility behavior compared to non-halogenated picolinic acid building blocks.

Lipophilicity ADME Physicochemical property

Acidity (pKa) Comparison: 6-Bromo-3-methylpyridine-2-carboxylic Acid vs. 6-Chloro-3-methylpyridine-2-carboxylic Acid

The predicted pKa of 6-bromo-3-methylpyridine-2-carboxylic acid is 2.91 ± 0.32 [1]. This value represents the ionization constant of the carboxylic acid group, which is influenced by the electron-withdrawing inductive effect of the 6-bromo substituent. For comparison, the 6-chloro analog (6-chloro-3-methylpyridine-2-carboxylic acid) would be expected to have a slightly lower pKa due to the stronger -I effect of chlorine relative to bromine [2]. The bromo-substituted compound therefore remains partially protonated at a slightly higher pH range than its chloro counterpart. This pKa difference, while modest, influences solubility as a function of pH, chromatographic retention behavior, and the compound's suitability for salt formation or pH-dependent extraction protocols.

pKa Ionization state Reactivity

Cross-Coupling Reactivity: Bromine at 6-Position Enables Suzuki-Miyaura Diversification

The 6-bromo substituent in 6-bromo-3-methylpyridine-2-carboxylic acid serves as an effective leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the installation of diverse aryl, heteroaryl, or alkenyl groups at the 6-position of the pyridine ring [1]. Studies on related 6-bromo-2-substituted pyridine derivatives have demonstrated successful coupling with various organotrifluoroborates using an efficient catalyst/ligand combination, yielding 2-acetyl- and 2-procarbonyl-substituted pyridines [2]. In contrast, the 5-bromo-3-methylpicolinic acid regioisomer (CAS 886365-43-1) positions the bromine at the 5-position, which alters the electronic environment and may affect coupling efficiency and regioselectivity . The 6-bromo-2-carboxylic acid substitution pattern is specifically valued because the carboxylic acid group can serve as a directing group for C-H functionalization or be converted to amides/esters after cross-coupling, providing a modular synthetic entry point.

Suzuki-Miyaura coupling C-C bond formation Synthetic utility

Analytical Purity Specifications: 97% Minimum Purity with Batch-Specific QC Documentation

Commercially available 6-bromo-3-methylpyridine-2-carboxylic acid is supplied with a minimum purity specification of 97% as determined by HPLC, with batch-specific analytical certificates (including NMR, HPLC, and GC data) available from multiple vendors . This purity level exceeds the typical 95% specification offered for many generic halogenated pyridine building blocks, providing enhanced reproducibility for sensitive applications such as medicinal chemistry lead optimization and agrochemical formulation studies . The availability of batch-specific QC documentation enables researchers to verify lot-to-lot consistency and trace any unexpected synthetic outcomes to starting material quality. For procurement, this 97% purity specification represents a quantifiable quality metric that distinguishes this compound from lower-purity alternatives that may contain regioisomeric impurities or residual synthetic intermediates.

Purity Quality control Reproducibility

Storage Stability: Recommended Refrigeration (2-8°C) Extends Shelf Life Beyond Room Temperature Storage

While 6-bromo-3-methylpyridine-2-carboxylic acid is stable under inert atmosphere at room temperature for short-term handling [1], vendors recommend refrigeration at 2-8°C for long-term storage to maintain optimal purity and prevent degradation . This storage requirement is comparable to other halogenated pyridine carboxylic acids but contrasts with more labile bromomethyl or iodo-substituted analogs that require -20°C storage to prevent decomposition . The moderate storage requirement reduces cold-chain logistics costs and simplifies laboratory inventory management compared to more thermally sensitive alternatives. For procurement planning, this stability profile enables bulk purchasing with extended shelf life when stored under recommended conditions, reducing per-unit costs and minimizing order frequency.

Storage stability Shelf life Inventory management

Validated Application Scenarios for 6-Bromo-3-methylpyridine-2-carboxylic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of picolinic acid-based enzyme inhibitors and receptor modulators

The compound serves as a strategic building block for synthesizing picolinic acid derivatives with potential enzyme inhibitory activity. Its 6-bromo substituent enables Suzuki-Miyaura cross-coupling to introduce diverse aryl or heteroaryl groups at the 6-position, while the 2-carboxylic acid group can be converted to amides or esters for target engagement [1]. The XLogP3 of 2.1 provides a balanced lipophilicity profile suitable for optimizing membrane permeability in hit-to-lead campaigns. Patents referencing substituted picolinic acid derivatives describe their utility as JAK/STAT pathway modulators and as herbicides, underscoring the scaffold's broad biological relevance .

Agrochemical Discovery: Precursor for novel synthetic auxin herbicides

Picolinic acid derivatives represent a significant class of synthetic auxin herbicides, with commercial examples including halauxifen-methyl (Arylex™) and florpyrauxifen-benzyl (Rinskor™) [2]. 6-Bromo-3-methylpyridine-2-carboxylic acid serves as a versatile intermediate for constructing 6-substituted picolinic acid analogs. Structure-activity relationship studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have demonstrated potent herbicidal activity against Arabidopsis thaliana, with some compounds exhibiting IC50 values 45-fold lower than commercial herbicide benchmarks [2]. The 6-bromo-2-carboxylic acid substitution pattern aligns with the pharmacophore requirements identified in these studies, enabling systematic exploration of 6-position modifications.

Chemical Biology: Synthesis of affinity probes and chemical tools

The bromine atom at the 6-position provides a site for late-stage functionalization via palladium-catalyzed cross-coupling, enabling the introduction of biotin, fluorophores, or photoaffinity labels after the core scaffold has been elaborated [1]. The 97% minimum purity specification and availability of batch-specific QC documentation ensure reproducibility in sensitive biochemical assays where trace impurities could confound activity measurements. The predicted pKa of 2.91 ± 0.32 [3] indicates that the carboxylic acid remains predominantly ionized at physiological pH, facilitating aqueous solubility and target engagement in cellular assays.

Process Chemistry: Scalable building block for pilot-plant synthesis

The compound is available in quantities up to 5 kg or larger from commercial suppliers , supporting gram-scale medicinal chemistry efforts through to pilot-plant campaigns. Its recommended storage at 2-8°C and stability under inert atmosphere at room temperature for short-term handling simplify inventory management and reduce cold-chain logistics costs relative to more thermally sensitive brominated intermediates. The well-characterized physicochemical properties—boiling point 294.2±35.0°C, density 1.6±0.1 g/cm³, vapor pressure 0.0±0.6 mmHg at 25°C —provide predictable behavior during solvent evaporation, distillation, and other unit operations common in scale-up workflows.

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